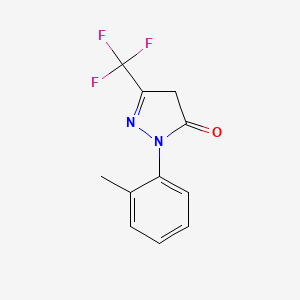

1-o-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Description

1-o-Tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a trifluoromethyl (-CF₃) group at position 3 and an ortho-tolyl (2-methylphenyl) substituent at position 1. The pyrazolone core (1H-pyrazol-5(4H)-one) is a versatile scaffold in medicinal and materials chemistry due to its tunable electronic and steric properties.

Properties

Molecular Formula |

C11H9F3N2O |

|---|---|

Molecular Weight |

242.20 g/mol |

IUPAC Name |

2-(2-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H9F3N2O/c1-7-4-2-3-5-8(7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3 |

InChI Key |

BPDXCLMEMOJMOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

1-o-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, with the chemical formula CHFNO and CAS number 1152552-32-3, is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer activities, supported by case studies and research findings.

- Molecular Weight : 242.2 g/mol

- Molecular Structure : The structure features a pyrazole ring substituted with a tolyl group and a trifluoromethyl group, which are believed to enhance its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that various substituted pyrazoles, including compounds similar to 1-o-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Key Findings :

- Compounds demonstrated selective COX-2 inhibition, suggesting potential use as anti-inflammatory agents.

- For example, one derivative showed an IC value of 54.65 μg/mL compared to standard drugs like diclofenac sodium .

Analgesic Activity

The analgesic effects of pyrazole derivatives have been documented in several studies. In vivo models demonstrated that certain derivatives provided pain relief comparable to established analgesics.

Case Study :

- A specific study indicated that compounds similar to 1-o-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one exhibited significant pain relief in carrageenan-induced paw edema models .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms.

Research Findings :

- A review of literature noted that pyrazolo[1,5-a]pyrimidines (related structures) displayed promising anticancer activity by targeting specific cellular pathways involved in tumor growth .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Pyrazolone derivatives vary widely based on substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Steric Effects : The o-tolyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methyl) or para-substituted aryl groups (e.g., 4-methoxyphenyl) .

- Electronic Effects: Trifluoromethyl (-CF₃) is a strong electron-withdrawing group, stabilizing the pyrazolone core and enhancing resistance to oxidative degradation compared to morpholino or methyl groups .

Table 2: Physical Properties

*Predicted based on methyl analog; †Estimated via computational methods.

Q & A

Basic: What are the optimal synthetic routes for 1-o-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one?

Answer:

The synthesis typically involves a condensation reaction between substituted hydrazines and β-keto esters. For example, 3,4-difluorophenyl hydrazine reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate at 130–135°C for 3 hours under conventional heating to form the pyrazolone core . Knoevenagel condensation with aromatic aldehydes (e.g., pyrazole- or quinoline-carbaldehydes) can further functionalize the compound. Non-conventional methods like microwave-assisted synthesis (700 W, 10–15 minutes) or ultrasonication (230 V, 50 Hz) improve yields from 68–79% (conventional) to 82–92% by enhancing reaction kinetics and reducing side products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- 1H/19F NMR : To confirm regiochemistry and detect enol-keto tautomerism. The 19F NMR (282 MHz, DMSO-d6) resolves trifluoromethyl (-CF3) and aryl-fluorine couplings, though complex splitting patterns may require 2D NMR for unambiguous assignments .

- IR spectroscopy : Peaks at ~1638 cm⁻¹ (C=O lactam) and ~1590 cm⁻¹ (C=N stretch) validate the pyrazolone scaffold .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry and hydrogen bonding (e.g., C–H···O interactions) .

Advanced: How can researchers resolve regiochemical ambiguities in trifluoromethyl-substituted pyrazolones?

Answer:

Regiochemical challenges arise from fluorine’s strong coupling effects in NMR and tautomeric equilibria. Strategies include:

- X-ray crystallography : SHELX-refined structures (e.g., P21/c space group) reveal bond angles and torsion angles (e.g., dihedral angles between aryl and pyrazolone rings) to confirm substitution patterns .

- Dynamic NMR experiments : Variable-temperature 1H NMR can detect tautomeric shifts (e.g., enol-keto forms) by observing exchange broadening .

- DFT calculations : Predict stable tautomers and compare experimental vs. computed 13C/19F chemical shifts .

Advanced: What strategies improve reaction efficiency in multi-component syntheses involving this compound?

Answer:

- Solvent-free conditions : Reactions under microwave irradiation (e.g., Biotage Initiator-02, 100–150°C) reduce reaction times from hours to minutes and improve atom economy .

- Catalyst-free protocols : Avoid purification challenges by using stoichiometric excess of reactants (e.g., triethoxymethane in heterocyclic ketene aminal synthesis) .

- Ultrasonic activation : Enhances mass transfer in Knoevenagel condensations, achieving 90%+ yields for arylidene-pyrazolone derivatives .

Advanced: How does computational modeling aid in understanding its reactivity?

Answer:

- Reaction pathway prediction : DFT studies (e.g., B3LYP/6-31G*) model transition states in Knoevenagel condensations, identifying rate-limiting steps .

- Crystal packing analysis : Tools like Mercury (CSD data) map intermolecular interactions (e.g., C–H···π, hydrogen bonds) to predict solubility and stability .

- Tautomer stability assessment : Calculated Gibbs free energy differences (ΔG) between enol and keto forms guide solvent selection for crystallization .

Basic: What are the common challenges in interpreting NMR data for fluorinated pyrazolones?

Answer:

- Complex splitting patterns : 19F–1H coupling (e.g., 3JHF ~12 Hz) and multiple fluorine substituents complicate peak assignments. Use 19F-decoupled 1H NMR or 2D HSQC for clarity .

- Tautomerism : Enol-keto equilibria broaden signals; DMSO-d6 stabilizes the enol form via hydrogen bonding, simplifying spectra .

Advanced: How can researchers address low yields in conventional pyrazolone syntheses?

Answer:

- Microwave optimization : For example, heating at 135°C for 15 minutes achieves 90% yield vs. 68% with 3-hour conventional heating .

- Purification protocols : Trituration with diethyl ether or column chromatography (silica gel, hexane/EtOAc) removes unreacted β-keto esters .

Advanced: What role does fluorine substitution play in the compound’s electronic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.